molecular formula C18H18N8O B5516877 6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine

6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine

Cat. No. B5516877
M. Wt: 362.4 g/mol
InChI Key: SEJNFEMKHLEEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in treating parasitic infections. This compound has been shown to have a high efficacy against a variety of parasitic worms, including Schistosoma mansoni, which causes schistosomiasis, a debilitating disease that affects millions of people worldwide. In

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are crucial in drug design due to their versatility in treating various conditions, such as psychiatric disorders, allergies, and infections. The chemical framework of piperazine allows for slight modifications that significantly impact the medicinal properties of the resultant molecules. These modifications can influence the pharmacokinetics and pharmacodynamics of the drugs, highlighting the importance of piperazine derivatives in therapeutic applications across a broad spectrum of diseases. The research emphasizes the need for further investigations into piperazine-based molecules to develop new and effective treatments for various health conditions (Rathi et al., 2016).

Pyrazine Derivatives: Pharmacological Properties

Pyrazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The increasing interest in these compounds is due to their presence in natural organisms and their synthetic accessibility. Pyrazine derivatives have shown promise in treating various diseases, prompting further research to rationalize their biological activities and develop more effective compounds with clinical relevance. This body of work underscores the therapeutic potential of pyrazine derivatives and the importance of continued research in this area (Ferreira & Kaiser, 2012).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been explored for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. The significance of piperazine in medicinal chemistry is further highlighted by its potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This review emphasizes the role of piperazine as a foundational element in developing potent anti-TB molecules, demonstrating the compound's critical place in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

properties

IUPAC Name

pyrazin-2-yl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c27-18(14-13-19-7-8-20-14)26-11-9-25(10-12-26)17-5-4-16(23-24-17)22-15-3-1-2-6-21-15/h1-8,13H,9-12H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJNFEMKHLEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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